Deoxyshikonofuran
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Overview
Description
Deoxyshikonofuran is a natural product found in Lithospermum erythrorhizon with data available.
Scientific Research Applications
Enhancement of Lymphangiogenesis
Deoxyshikonofuran has been studied for its ability to enhance lymphangiogenesis in vitro. It promotes cord formation in human endothelial cells, mainly through the regulation of HIF-1α. This effect suggests potential applications in wound healing and the treatment of lymphatic diseases (Prangsaengtong et al., 2013).
Tumor Inhibitory Effects
A study exploring the tumor inhibitory effects of 5'-deoxy-5-fluorouridine, which is structurally related to this compound, demonstrated significant antitumor activity against various experimental tumors. This indicates the potential of this compound or its derivatives in cancer treatment (Bollag & Hartmann, 1980).
Diabetes Research
In diabetes research, 1-Deoxysphingolipids, a class related to this compound, have been investigated for their role in diabetic neuropathy. Studies show that lowering plasma levels of these compounds improves neuropathy in diabetic rats (Othman et al., 2014).
Investigation of Metabolic Pathways
This compound's impact on metabolic pathways has been examined, particularly in the context of cytochrome P450 inhibition. This research is crucial for understanding drug-drug interactions and potential toxicity when used with other medications (Zhang et al., 2022).
Anti-Leukemia Effects
A recent study found that this compound inhibits viability and glycolysis in acute myeloid leukemia cells. This suggests its potential as a therapeutic agent in leukemia treatment by targeting the Akt/mTOR pathway (Wu et al., 2020).
Properties
CAS No. |
104056-81-7 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.317 |
IUPAC Name |
2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C16H18O3/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18/h4,6-10,17-18H,3,5H2,1-2H3 |
InChI Key |
XMPRNTVGVZUZRY-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=COC(=C1)C2=C(C=CC(=C2)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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